![molecular formula C16H19ClF3NO B2422954 2-Chloro-N-(cyclohexylmethyl)-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 1397189-48-8](/img/structure/B2422954.png)
2-Chloro-N-(cyclohexylmethyl)-N-[3-(trifluoromethyl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-(cyclohexylmethyl)-N-[3-(trifluoromethyl)phenyl]acetamide, also known as CTAP, is a chemical compound that has gained significant attention in scientific research due to its potential as a tool for studying opioid receptors.
作用機序
The mechanism of action of 2-Chloro-N-(cyclohexylmethyl)-N-[3-(trifluoromethyl)phenyl]acetamide involves its binding to the mu opioid receptor. When an opioid binds to the mu receptor, it activates a signaling pathway that leads to the release of neurotransmitters such as dopamine and serotonin. 2-Chloro-N-(cyclohexylmethyl)-N-[3-(trifluoromethyl)phenyl]acetamide blocks this pathway by binding to the mu receptor and preventing opioids from binding to it. This results in a decrease in the release of neurotransmitters and a reduction in the effects of opioids.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Chloro-N-(cyclohexylmethyl)-N-[3-(trifluoromethyl)phenyl]acetamide depend on the specific experimental conditions and the systems being studied. In general, 2-Chloro-N-(cyclohexylmethyl)-N-[3-(trifluoromethyl)phenyl]acetamide has been shown to reduce the effects of opioids on pain perception, reward, and addiction-related behaviors. It has also been found to have anti-inflammatory and neuroprotective effects in some studies.
実験室実験の利点と制限
The main advantage of using 2-Chloro-N-(cyclohexylmethyl)-N-[3-(trifluoromethyl)phenyl]acetamide in lab experiments is its selectivity for the mu opioid receptor. This allows researchers to specifically study the effects of opioids on this receptor without interfering with other signaling pathways. However, 2-Chloro-N-(cyclohexylmethyl)-N-[3-(trifluoromethyl)phenyl]acetamide has some limitations as well. It is not a perfect antagonist and can have off-target effects on other receptors. Additionally, its effects may vary depending on the experimental conditions and the specific opioid being studied.
将来の方向性
There are several future directions for research on 2-Chloro-N-(cyclohexylmethyl)-N-[3-(trifluoromethyl)phenyl]acetamide and its applications. One area of interest is the development of more selective and potent mu opioid receptor antagonists. This could lead to the discovery of new therapeutic targets for pain management and addiction treatment. Another direction is the exploration of 2-Chloro-N-(cyclohexylmethyl)-N-[3-(trifluoromethyl)phenyl]acetamide's effects on other physiological systems, such as the immune system and the cardiovascular system. Finally, there is a need for further studies on the safety and toxicity of 2-Chloro-N-(cyclohexylmethyl)-N-[3-(trifluoromethyl)phenyl]acetamide, especially in the context of long-term use.
合成法
The synthesis of 2-Chloro-N-(cyclohexylmethyl)-N-[3-(trifluoromethyl)phenyl]acetamide involves a series of chemical reactions starting from 3-(trifluoromethyl)acetophenone. This compound is reacted with cyclohexylmethylamine to form N-cyclohexylmethyl-3-(trifluoromethyl)acetophenone. This intermediate is then reacted with chloroacetyl chloride to form 2-chloro-N-(cyclohexylmethyl)-N-[3-(trifluoromethyl)phenyl]acetamide, which is the final product.
科学的研究の応用
2-Chloro-N-(cyclohexylmethyl)-N-[3-(trifluoromethyl)phenyl]acetamide is primarily used in scientific research to study opioid receptors. Opioid receptors are a type of G protein-coupled receptor that mediate the effects of opioids in the body. 2-Chloro-N-(cyclohexylmethyl)-N-[3-(trifluoromethyl)phenyl]acetamide is a selective antagonist of the mu opioid receptor, which means that it blocks the effects of opioids on this receptor. This makes it a valuable tool for studying the role of mu opioid receptors in various physiological and pathological processes.
特性
IUPAC Name |
2-chloro-N-(cyclohexylmethyl)-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClF3NO/c17-10-15(22)21(11-12-5-2-1-3-6-12)14-8-4-7-13(9-14)16(18,19)20/h4,7-9,12H,1-3,5-6,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IASRJHPUQYNABR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN(C2=CC=CC(=C2)C(F)(F)F)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


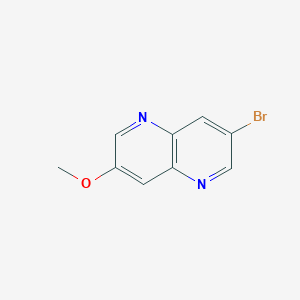
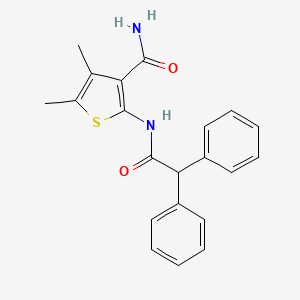
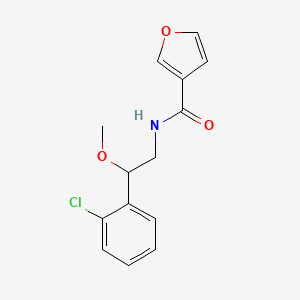
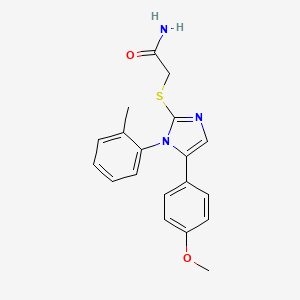

![5-(3,5-dimethylbenzoyl)-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2422881.png)
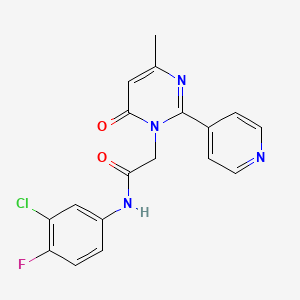
![methyl 2-[[(E)-3-(2-chlorophenyl)prop-2-enoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2422884.png)
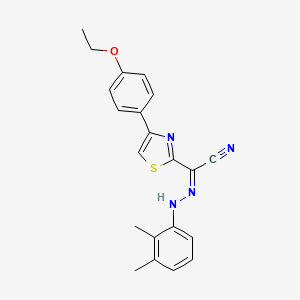
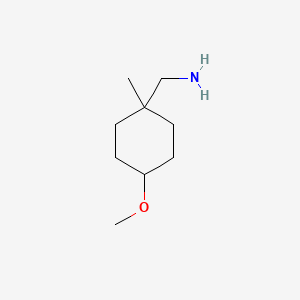
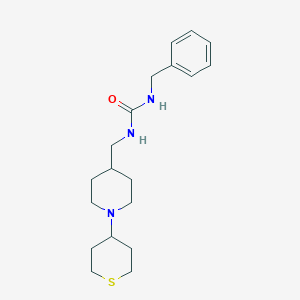
![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)picolinamide](/img/structure/B2422892.png)
![Methyl 4-({[5-chloro-2-(methylthio)pyrimidin-4-yl]carbonyl}amino)benzoate](/img/structure/B2422893.png)